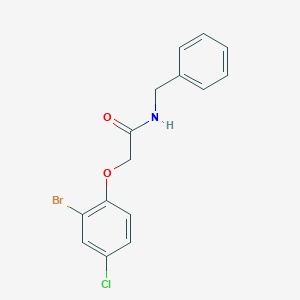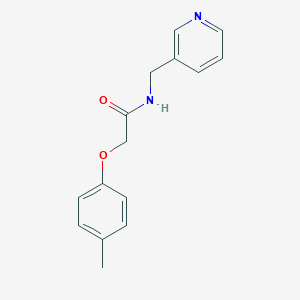![molecular formula C20H21NO4 B240949 7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)
7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a synthetic compound that belongs to the class of chromeno[6,7-e][1,3]oxazines. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicine.
Mécanisme D'action
The mechanism of action of 7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and viral replication. It has also been shown to chelate metal ions and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activity of certain enzymes involved in cancer progression, and induce apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses such as HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is its potential use as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize and has been shown to have low toxicity in cell culture studies. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research.
Orientations Futures
There are several future directions for the study of 7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on optimizing its use as a fluorescent probe for the detection of metal ions. Additionally, there is potential for the development of novel derivatives of this compound with improved activity and selectivity for specific targets.
Méthodes De Synthèse
The synthesis of 7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves the reaction of 7-ethyl-6,10-dimethylchromeno[6,7-e][1,3]oxazin-8-one with 2-furylmethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has been studied for its potential applications in scientific research, particularly in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Nom du produit |
7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one |
|---|---|
Formule moléculaire |
C20H21NO4 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
7-ethyl-3-(furan-2-ylmethyl)-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C20H21NO4/c1-4-16-12(2)17-8-14-9-21(10-15-6-5-7-23-15)11-24-18(14)13(3)19(17)25-20(16)22/h5-8H,4,9-11H2,1-3H3 |
Clé InChI |
YUFNDNMBQDZILQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C2OC1=O)C)OCN(C3)CC4=CC=CO4)C |
SMILES canonique |
CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC=CO4)C)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)

![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)




![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)